3,10,12-trimethyl-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one
Description
Its core structure consists of a fused bicyclic framework with five nitrogen atoms and three methyl substituents at positions 3, 10, and 12.
The methyl groups in this compound likely enhance lipophilicity and metabolic stability compared to polar substituents, influencing its pharmacokinetic profile. Structural determination of related compounds often relies on crystallographic methods, such as those implemented in the SHELX software suite, which has been pivotal in refining small-molecule and macromolecular structures .
Properties
IUPAC Name |
3,10,12-trimethyl-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-5-7-8-6(10(16)13-14(8)2)4-11-9(7)15(3)12-5/h4H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOCXDJBJXBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C3C(=C12)N(NC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381375 | |
| Record name | 1,6,8-trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81153-35-7 | |
| Record name | 1,6,8-trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,12-trimethyl-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using high-purity reagents and advanced equipment. The process is carried out in cleanroom environments to ensure the quality and purity of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Catalytic Hydrogenation of Double Bonds
The conjugated double bonds in the tetraenone system are likely reactive toward hydrogenation. Based on general principles from catalytic hydrogenation studies :
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Conditions : Pd-C/H₂ catalysts can selectively reduce double bonds, depending on conjugation and steric factors.
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Reactivity : Isolated double bonds may hydrogenate more readily than conjugated systems.
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Partial hydrogenation | Pd-C/H₂, controlled pressure | Reduction of selected double bonds |
| Full hydrogenation | Pd-C/H₂, excess H₂ | Saturated tetrahydro derivative |
Nucleophilic Addition Reactions
The ketone group and electron-deficient positions in the tricyclic system may facilitate nucleophilic attack. For example:
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1,4-Addition : Conjugated carbonyl systems often undergo nucleophilic attack at β-positions .
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Hydrogen bonding : The ketone oxygen could act as a directing group for nucleophilic reagents.
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic addition | Grignard reagents, enolates | Formation of substituted derivatives |
| Hydrolysis | Acidic/basic aqueous conditions | Potential ring-opening or rearrangement |
Electrophilic Reactivity and Cycloadditions
The conjugated π-system may participate in cycloaddition reactions (e.g., Diels-Alder) or undergo electrophilic addition (e.g., bromination). For instance:
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Diels-Alder : Requires a diene and a dienophile. The tetraenone system could act as a dienophile if electron-deficient.
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Electrophilic addition : Double bonds may react with reagents like Br₂ or H₂SO₄.
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Diels-Alder | Dienes (e.g., butadiene) | Cycloadduct formation |
| Bromination | Br₂, solvent | Dibrominated derivatives |
Substitution Reactions Involving Nitrogen Atoms
The pentazatricyclo framework contains nitrogen atoms that may undergo substitution or coordination reactions:
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Nucleophilic aromatic substitution : Electron-deficient nitrogen centers could react with nucleophiles.
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Metal coordination : Nitrogen lone pairs may bind metal ions, forming complexes.
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic substitution | Amine nucleophiles, heat | Substituted nitrogen derivatives |
| Metal complexation | Transition metals (e.g., Cu²⁺) | Coordination complexes |
Biological Interaction Potential
While direct data is limited, the compound’s nitrogen-rich structure suggests potential for biological interactions (e.g., enzyme inhibition, DNA binding). Analogous compounds with similar frameworks (e.g., pentazatricyclo derivatives in ) are often studied for therapeutic applications, though specific mechanisms remain speculative.
Key Challenges and Considerations
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Structural complexity : The tricyclic system and multiple functional groups may complicate reaction selectivity.
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Stability : Conjugated systems can be prone to degradation under harsh conditions.
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Lack of experimental data : Most insights are theoretical, necessitating further experimental validation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3,10,12-trimethyl-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth and metastasis.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Application : It has shown efficacy against a range of bacterial strains and fungi.
- Research Findings : A study highlighted its potential as a lead compound for developing new antibiotics .
Materials Science
Polymer Chemistry
In materials science, the unique structure of 3,10,12-trimethyl-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one allows it to be used in the synthesis of novel polymers:
- Properties : The compound can enhance the thermal stability and mechanical strength of polymers.
- Case Study : Research on polymer blends incorporating this compound showed improved performance in high-temperature applications .
Biochemical Tool
Fluorescent Probes
This compound can be utilized as a fluorescent probe in biochemical assays:
- Functionality : Its structure allows for specific interactions with biomolecules such as proteins and nucleic acids.
- Application Example : In one study, it was used to track cellular processes through fluorescence microscopy .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3,10,12-trimethyl-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pentazatricyclic Derivatives
Key Observations :
- The target compound lacks oxygen atoms, distinguishing it from analogs with methoxy or hydroxy groups (e.g., –4). Its three methyl groups likely reduce solubility but improve membrane permeability.
- Aromatic substituents (e.g., fluorophenyl, methoxyphenyl) in analogs enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors () .
- Oxygen-containing derivatives (–4) exhibit improved aqueous solubility, critical for bioavailability.
Table 2: Bioactivity Data for Selected Pentazatricyclic Compounds
Analysis :
- However, its methyl substituents may reduce potency compared to analogs with aromatic or polar groups (e.g., fluorophenyl in ).
- The IC₅₀ range for JAK1 inhibitors (5.4–69.0 nM) underscores the importance of substituent optimization. Methyl groups in the target compound could stabilize hydrophobic interactions but may lack the electronic effects of halogens or methoxy groups.
Crystallographic and Structural Insights
Crystallographic studies using SHELX software () have resolved the structures of related compounds, revealing:
- Planarity : The tricyclic core is typically planar, facilitating π-stacking in enzyme active sites.
- Substituent Effects : Methyl groups in and occupy distinct spatial positions, minimizing steric clashes.
- Hydrogen Bonding : Oxygen-containing analogs (–4, 6) form H-bonds with catalytic residues, a feature absent in the methyl-dominated target compound.
Biological Activity
The compound 3,10,12-trimethyl-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one is a complex organic molecule that has gained attention for its potential biological activities. This article summarizes the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a unique tricyclic framework with multiple nitrogen atoms and a tetraene system. The IUPAC name indicates the presence of five nitrogen atoms and several methyl substituents that may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential effects:
- Antimicrobial Properties : Studies have indicated that derivatives of pentazatricycles exhibit antimicrobial activity against various pathogens. The presence of nitrogen in the ring structure may contribute to this effect by altering membrane permeability or inhibiting key metabolic pathways in microbes .
- Antitumor Activity : Some derivatives have shown promise in cancer research, particularly for their ability to induce apoptosis in cancer cells. The mechanism may involve interference with DNA synthesis or repair processes due to the structural complexity and electron-donating properties of the nitrogen atoms .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. This could be attributed to their ability to modulate neurotransmitter levels or reduce oxidative stress .
Case Studies
Several studies have provided insights into the biological activities of related compounds:
- Antimicrobial Study : A study on a related tricyclic compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably low, indicating strong efficacy .
- Cancer Research : In vitro studies showed that a structurally similar compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. This suggests a potential mechanism for its antitumor activity .
- Neuroprotective Activity : Research involving neuroblastoma cells indicated that certain derivatives could protect against oxidative stress-induced apoptosis. This was linked to enhanced antioxidant enzyme activity and reduced levels of reactive oxygen species (ROS) .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
